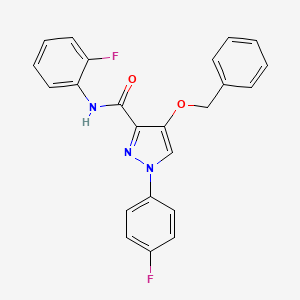

4-(benzyloxy)-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2N3O2/c24-17-10-12-18(13-11-17)28-14-21(30-15-16-6-2-1-3-7-16)22(27-28)23(29)26-20-9-5-4-8-19(20)25/h1-14H,15H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABLRCWLTMNBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the benzyloxy group: This step involves the nucleophilic substitution reaction of a benzyl halide with a hydroxyl group on the pyrazole ring.

Attachment of fluorophenyl groups: The fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits multiple biological activities, primarily through its interactions with specific molecular targets. Key areas of research include:

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition of COX-1 and COX-2 has been linked to reduced inflammation and pain relief.

Antitumor Activity

Preliminary studies have shown that 4-(benzyloxy)-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide may possess cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in tumor cells suggests potential as an anticancer agent.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against different bacterial strains. The presence of fluorine atoms enhances the lipophilicity and bioactivity, contributing to its effectiveness against Gram-positive and Gram-negative bacteria.

Research Findings

Recent studies have provided insights into the mechanisms of action and efficacy of this compound:

- Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits COX enzymes, leading to decreased production of inflammatory mediators.

- Cytotoxicity Assays : Testing on human cancer cell lines revealed a dose-dependent reduction in cell viability, indicating potential for further development as an anticancer drug.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models showed that treatment with the compound resulted in significant reductions in paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial effects of structurally similar compounds indicated that modifications at the phenyl ring significantly influenced activity. The introduction of fluorine enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : 4-((2-Chloro-4-(hydroxymethyl)benzyloxy)-1-(2-(phenylamino)pyridin-4-yl)-1H-pyrazole-3-carboxamide (PLK1 Inhibitor)

- Structural Differences: Replaces the 4-fluorophenyl group at position 1 with a 2-(phenylamino)pyridin-4-yl group.

- Activity : Exhibits potent PLK1 inhibition (IC₅₀ = 219 nM), attributed to the pyridine ring enhancing hydrophobic interactions with the kinase ATP-binding pocket .

- Key Insight : The pyridine substituent improves selectivity for PLK1 over the benzyloxy-fluorophenyl scaffold, which may favor other targets like neurotransmitter receptors.

Compound B : 1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid

- Structural Differences : Features a cyclohexanecarboxylic acid group instead of the N-(2-fluorophenyl) carboxamide.

- Activity : Tested in calcium mobilization assays (CHO-K1 cells) for neurotensin receptor (NTS1/NTS2) modulation. EC₅₀ values were in the low micromolar range, suggesting moderate receptor agonism .

- Key Insight : The carboxylic acid group enhances solubility but reduces membrane permeability compared to the carboxamide group in the target compound.

Compound C : 4-(4-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

- Structural Differences : Replaces the benzyloxy group with a thiadiazole ring.

- Activity : Demonstrates anti-inflammatory activity, likely due to the thiadiazole moiety’s ability to scavenge reactive oxygen species (ROS) .

- Key Insight : The thiadiazole group introduces redox-modulating properties absent in the target compound.

Physicochemical and Pharmacokinetic Properties

Notes:

Target Selectivity and Mechanism

- Compound A : PLK1 inhibition is driven by the pyridine ring’s interaction with the kinase hinge region .

Biological Activity

4-(Benzyloxy)-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole class. Its unique structure, characterized by a benzyloxy group and two fluorophenyl groups, positions it as a promising candidate for various biological applications, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C23H17F2N3O2

- Molecular Weight : 419.445 g/mol

- CAS Number : 1172348-67-2

The compound can be synthesized through multiple steps involving cyclization of hydrazine derivatives with diketones, followed by the introduction of functional groups through nucleophilic substitutions and electrophilic aromatic substitutions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to anticancer or antimicrobial effects. The compound's mechanism may involve:

- Inhibition of cell proliferation.

- Modulation of signaling pathways related to cancer metastasis.

- Interaction with specific proteins that regulate apoptosis and cell cycle progression.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. For instance:

- Compounds with similar structures showed inhibition constants () ranging from 6 to 63 μM against specific cancer cell lines .

- One study highlighted that a related pyrazole compound significantly inhibited gelatinase (MMP-9) activity, which is crucial for cancer cell invasion .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that pyrazole derivatives can exhibit significant antibacterial activity against various pathogens. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity (e.g., distinguishing 1,4- vs. 1,5-disubstituted pyrazoles) .

- X-ray crystallography : Provides absolute configuration, intermolecular interactions (e.g., hydrogen bonding, π-π stacking), and torsion angles for conformationally flexible groups .

- FT-IR : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

What strategies are employed to optimize reaction yields and purity during scale-up synthesis?

Q. Advanced Research Focus

- Catalytic optimization : Systematic screening of coupling agents (e.g., EDC vs. DCC) and bases (e.g., triethylamine vs. DMAP) to enhance efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene reduces side reactions in Friedel-Crafts steps .

- Byproduct analysis : LC-MS monitors impurities, guiding recrystallization or chromatographic purification .

How can structure-activity relationship (SAR) studies be designed for this compound’s biological targets?

Q. Advanced Research Focus

- Substituent variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the benzyloxy or fluorophenyl positions to assess potency .

- Bioisosteric replacement : Replace the pyrazole ring with triazoles or imidazoles to evaluate metabolic stability .

- In silico modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins, validated by in vitro assays .

How can conflicting biological activity data across studies be systematically addressed?

Q. Advanced Research Focus

- Assay standardization : Reproduce experiments using identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP-based vs. resazurin viability assays) .

- Metabolic stability screening : Evaluate cytochrome P450 interactions to identify off-target effects .

- Crystallographic validation : Compare ligand-protein co-crystal structures to confirm binding modes .

What analytical methods are critical for assessing the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- HPLC-DAD/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma .

- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds for storage optimization .

- Kinetic solubility assays : Measures pH-dependent solubility in biorelevant media (FaSSIF/FeSSIF) .

How can regioselectivity challenges in pyrazole functionalization be mitigated?

Q. Advanced Research Focus

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control electrophilic substitution patterns .

- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in heterocycle formation .

- Computational prediction : DFT calculations (e.g., Gaussian) model transition states to predict preferential reaction pathways .

What are key considerations for designing derivatives with improved pharmacokinetic profiles?

Q. Advanced Research Focus

- LogP optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hydrophobicity while maintaining membrane permeability .

- Prodrug strategies : Mask carboxamide groups as esters or amides to enhance oral bioavailability .

- CYP450 inhibition assays : Screen for interactions using human liver microsomes to minimize drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.